molecular formula C15H13ClN4O3S B11007515 2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11007515
M. Wt: 364.8 g/mol
InChI Key: JUYDJIAMUFGUIT-UHFFFAOYSA-N
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Description

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, an imidazolidinyl ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinyl Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinyl intermediate.

    Formation of the Thiazole Moiety: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Final Coupling Reaction: The final step involves coupling the imidazolidinyl intermediate with the thiazole moiety using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and cyclized structures.

Scientific Research Applications

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(5-(4-CHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-CHLORO-N-(5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
  • 4-CHLORO-N-(5-(2,3-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE

Uniqueness

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN4O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H13ClN4O3S/c16-10-4-2-1-3-9(10)8-20-13(22)11(18-15(20)23)7-12(21)19-14-17-5-6-24-14/h1-6,11H,7-8H2,(H,18,23)(H,17,19,21)

InChI Key

JUYDJIAMUFGUIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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